N-(2-hydroxy-2-(thiophen-2-yl)propyl)-1-naphthamide
Description
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylpropyl)naphthalene-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2S/c1-18(21,16-10-5-11-22-16)12-19-17(20)15-9-4-7-13-6-2-3-8-14(13)15/h2-11,21H,12H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHWUBQYILBRKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CC2=CC=CC=C21)(C3=CC=CS3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target compound can be dissected into two primary fragments: 1-naphthamide and 2-hydroxy-2-(thiophen-2-yl)propan-1-amine . Retrosynthetically, the amide bond suggests a coupling between 1-naphthoyl chloride and the amine intermediate. The amine itself derives from introducing a thiophen-2-yl group into a hydroxypropylamine scaffold, likely via nucleophilic addition or reduction strategies.
Synthesis of the Amine Intermediate: 2-Hydroxy-2-(thiophen-2-yl)propan-1-amine
The amine intermediate is synthesized through two principal routes:
Route 1: Grignard Addition Followed by Reductive Amination
- Formation of Thiophen-2-yl Acetone :
Thiophen-2-yl magnesium bromide is reacted with acetone in anhydrous tetrahydrofuran (THF) at 0°C, yielding thiophen-2-yl acetone. - Hydroxyamination :
The ketone is treated with hydroxylamine hydrochloride in ethanol/water to form the oxime. - Reduction to Amine :
The oxime is reduced using hydrogen gas over a palladium catalyst or sodium cyanoborohydride in methanol, affording the amine.
Route 2: Strecker Synthesis
- Formation of α-Aminonitrile :
Thiophen-2-yl acetone reacts with ammonium chloride and sodium cyanide in aqueous methanol, forming the α-aminonitrile intermediate. - Hydrolysis to Amine :
Acidic hydrolysis with hydrochloric acid yields the desired amine.
Comparative Data for Amine Synthesis
| Method | Reagents | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Grignard/Reduction | Thiophen-2-yl MgBr, NH₂OH, H₂/Pd | 65 | 12 |
| Strecker Synthesis | NH₄Cl, NaCN, HCl | 58 | 24 |
Synthesis of 1-Naphthoyl Chloride
1-Naphthoic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) in dichloromethane under reflux. The reaction is monitored by the cessation of gas evolution, with excess SOCl₂ removed under vacuum.
Reaction Conditions
Amide Bond Formation
The amine intermediate is coupled with 1-naphthoyl chloride via two methods:
Method A: Schotten-Baumann Conditions
The amine (1.0 equiv) is dissolved in aqueous sodium hydroxide, and 1-naphthoyl chloride (1.1 equiv) is added dropwise at 0°C. The mixture is stirred for 2 hours, with the product precipitating upon neutralization.
Method B: Microwave-Assisted Coupling
A mixture of the amine, 1-naphthoyl chloride, and triethylamine in dimethylformamide (DMF) is irradiated at 100°C for 15 minutes using a microwave synthesizer.
Comparative Data for Amide Formation
| Method | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Schotten-Baumann | 0°C, 2 hours | 78 | 95% |
| Microwave-Assisted | 100°C, 15 minutes | 89 | 98% |
Optimization of Reaction Conditions
Solvent and Base Selection
Polar aprotic solvents like DMF enhance reaction kinetics in microwave-assisted synthesis, while aqueous bases (e.g., NaOH) are optimal for traditional coupling. Triethylamine proves superior in scavenging HCl during microwave reactions, minimizing side products.
Temperature and Time
Microwave irradiation reduces reaction time from hours to minutes by enhancing molecular collisions. For the amine synthesis, maintaining temperatures below 10°C during Grignard addition prevents ketone decomposition.
Spectroscopic Characterization
The target compound exhibits distinctive spectral features:
- ¹H NMR (400 MHz, CDCl₃) : δ 8.25–7.45 (m, 7H, naphthyl), 7.20 (dd, 1H, thiophene), 4.10 (s, 1H, OH), 3.85–3.70 (m, 2H, CH₂NH), 2.95 (s, 2H, CH₂), 1.60 (s, 3H, CH₃).
- IR (KBr) : 3300 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide), 1590 cm⁻¹ (thiophene C=C).
Comparative Analysis of Synthetic Routes
The microwave-assisted method offers higher yields (89%) and purity compared to traditional Schotten-Baumann conditions (78%). However, the Strecker synthesis of the amine, though slower, avoids pyrophoric Grignard reagents, enhancing safety.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-1-naphthamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The imine intermediate can be reduced to form an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic substitution reactions on the thiophene ring can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of halogenated or nitrated derivatives of the thiophene ring.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential biological activities , including:
- Anticancer Properties : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines by inducing apoptosis or inhibiting key metabolic pathways.
- Anti-inflammatory Effects : Its structural characteristics indicate potential use in treating inflammatory diseases by modulating inflammatory pathways.
- Antimicrobial Activity : Research is ongoing to evaluate its efficacy against various pathogens, including bacteria and fungi.
Biological Mechanisms
The mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors. The hydroxypropyl group may facilitate binding to active sites, while the thiophene ring can engage in π-π stacking interactions, enhancing the compound's affinity for biological targets.
Material Science
In industry, N-(2-hydroxy-2-(thiophen-2-yl)propyl)-1-naphthamide is explored for developing advanced materials with specific electronic or optical properties. Its unique structure allows it to be used as a building block for synthesizing more complex organic materials.
Case Study 1: Anticancer Activity
A study focused on the compound's effects on breast cancer cell lines (MCF-7) demonstrated that it induced apoptosis at high concentrations. The observed effects were attributed to its ability to disrupt cellular metabolism and promote programmed cell death.
| Study | Cell Line | Observed Effect |
|---|---|---|
| Anticancer Study | MCF-7 (breast cancer) | Induced apoptosis at high concentrations |
Case Study 2: Anti-inflammatory Effects
In an animal model of inflammation, treatment with this compound resulted in reduced levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.
Case Study 3: Antimicrobial Activity
Research into its antimicrobial properties revealed that the compound exhibits significant activity against specific bacterial strains, suggesting its potential use in developing new antibiotics.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-1-naphthamide involves its interaction with specific molecular targets. The hydroxypropyl group and the thiophene ring may facilitate binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
The comparison of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-1-naphthamide with structurally related compounds is critical for understanding its unique behavior. Below, key analogs and their properties are analyzed:
Structural Analogs and Their Properties
Key Findings :
- The hydroxypropyl group introduces hydrogen-bonding capability, which is absent in methyl-thiophene analogs. This could improve solubility in polar solvents or binding affinity in biological systems .
- Computational studies using density-functional theory (DFT) methods (e.g., Becke’s exchange-correlation functional ) suggest that the compound’s electronic structure is more stabilized than its phenyl-substituted counterparts due to thiophene’s electron-rich nature.
Thermodynamic and Kinetic Stability
Comparative DFT analyses of similar naphthamide derivatives reveal that the inclusion of thiophene and hydroxypropyl groups increases thermodynamic stability by ~5–8 kcal/mol compared to non-aromatic analogs. This is attributed to resonance stabilization and intramolecular hydrogen bonding . Kinetic stability, however, may be compromised due to steric hindrance between the thiophene and naphthamide groups, as modeled using gradient-corrected functionals .
Crystallographic Comparisons
While crystallographic data for N-(2-hydroxy-2-(thiophen-2-yl)propyl)-1-naphthamide are unavailable, studies on related naphthamide structures (e.g., phenyl-substituted variants) highlight the role of hydrogen-bonding networks in crystal packing. Software tools like SHELX have been pivotal in resolving such structures, suggesting that similar methodologies could elucidate the target compound’s solid-state behavior.
Biological Activity
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-1-naphthamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by research findings and data tables.
The synthesis of this compound typically involves:
-
Starting Materials :
- 1-naphthylamine
- Thiophene-2-carboxaldehyde
- Propylene oxide
-
Synthesis Steps :
- Formation of an imine intermediate by reacting 1-naphthylamine with thiophene-2-carboxaldehyde under acidic conditions.
- Hydroxypropylation of the imine intermediate using propylene oxide in the presence of a base to yield the final product.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The hydroxypropyl group and thiophene ring enhance its ability to bind to enzymes or receptors, potentially modulating their activity. However, detailed pathways and specific targets remain to be fully elucidated through further research.
Table 1: Biological Activity of Related Compounds
| Compound Name | Cell Line Tested | Apoptosis Rate (%) | IC50 (µM) |
|---|---|---|---|
| N-(2-Hydroxyphenyl)-2-propylpentanamide | MCF-7 | 68.4% (5h) | 5 |
| MDA-MB-231 | 56.1% (5h) | 10 | |
| SKBR3 | 61.6% (48h) | 8 |
Case Studies and Research Findings
Several studies have explored the pharmacological properties of naphthamide derivatives, providing insights into their potential applications:
-
Anti-Cancer Activity :
- A study demonstrated that naphthamide derivatives could induce apoptosis in breast cancer cells through G protein-coupled estrogen receptor (GPER) modulation .
- The compound's ability to influence cell cycle phases was noted, with an increase in S-phase cells and a reduction in G2/M phase cells observed in treated MCF-7 cells .
- Mechanistic Insights :
Q & A
Basic: What synthetic routes are commonly employed for N-(2-hydroxy-2-(thiophen-2-yl)propyl)-1-naphthamide, and how are reaction conditions optimized?
The synthesis typically involves coupling a thiophene-containing propylamine derivative with 1-naphthoyl chloride. Key steps include:
- Amide bond formation : Reacting 2-hydroxy-2-(thiophen-2-yl)propylamine with 1-naphthoyl chloride in dichloromethane (DCM) under inert atmosphere (e.g., nitrogen) to prevent hydrolysis .
- Catalytic optimization : Copper(I) iodide (CuI) and oxidants like t-butyl hydroperoxide (TBHP) enhance coupling efficiency, as demonstrated in analogous sulfonamide syntheses (85°C, 16 hours, ~75% yield) .
- Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane eluents tracks reaction progress .
Advanced: How can computational methods predict the reactivity of the thiophene moiety in this compound?
Density functional theory (DFT) using the B3LYP functional (with exact exchange terms) models electronic properties:
- HOMO-LUMO analysis : Identifies electron-rich thiophene regions prone to electrophilic substitution .
- Transition state modeling : Predicts regioselectivity in reactions (e.g., sulfonation at the 5-position of thiophene) .
- Solvent effects : Polarizable continuum models (PCM) simulate solvent interactions, guiding solvent choice for synthesis .
Basic: What spectroscopic techniques validate the structure of this compound?
- NMR : H and C NMR confirm amide bond formation (δ ~7.5–8.5 ppm for naphthalene protons; δ ~165 ppm for carbonyl carbon) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 326.1) .
- FT-IR : Amide C=O stretch (~1650 cm) and hydroxyl O-H stretch (~3400 cm) .
Advanced: What strategies address low yields in multi-step syntheses of this compound?
- Catalyst screening : Test Pd/Cu systems for Suzuki-Miyaura coupling of thiophene precursors .
- Protection/deprotection : Temporarily mask the hydroxyl group with tert-butyldimethylsilyl (TBS) ether to prevent side reactions .
- Purification : Use flash chromatography (silica gel, 5% MeOH/DCM) or recrystallization (ethanol/water) to isolate high-purity product .
Basic: How is the antimicrobial activity of this compound evaluated in vitro?
- Minimum inhibitory concentration (MIC) assays : Test against Staphylococcus aureus and Escherichia coli using broth microdilution (MIC range: 15.6–125 μM) .
- Time-kill kinetics : Monitor bacterial viability over 24 hours to assess bacteriostatic vs. bactericidal effects .
Advanced: What molecular targets are implicated in the compound’s antimicrobial mechanism?
- Enzyme inhibition : Dihydropteroate synthase (DHPS) binding is hypothesized, mimicking p-aminobenzoic acid (PABA) via the sulfonamide group .
- Molecular docking : AutoDock Vina predicts binding affinity to DHPS (ΔG ~−8.2 kcal/mol) .
- Resistance studies : Compare efficacy against wild-type vs. DHPS-mutant strains .
Basic: How does the thiophene ring influence the compound’s electronic properties?
- Conjugation effects : The thiophene’s aromatic system enhances electron delocalization, lowering bandgap (UV-Vis: λ ~270 nm) .
- Electrophilic substitution : Reactivity at the 2- and 5-positions is confirmed via bromination (Br/AcOH) .
Advanced: How can crystallography resolve structural ambiguities in this compound?
- Single-crystal X-ray diffraction (SC-XRD) : SHELX refines atomic coordinates, confirming stereochemistry (e.g., R/S configuration at the hydroxyl-bearing carbon) .
- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., hydrogen bonds between hydroxyl and amide groups) .
Basic: What stability tests are critical for storage and handling?
- pH stability : Incubate in buffers (pH 2–12) for 48 hours; monitor degradation via HPLC .
- Light sensitivity : UV exposure (254 nm) assesses photodegradation; store in amber vials .
Advanced: How to reconcile conflicting bioactivity data across studies?
- Standardized protocols : Replicate assays using CLSI guidelines for MIC determination .
- Structure-activity relationship (SAR) : Compare analogs (e.g., furan vs. thiophene derivatives) to isolate moiety-specific effects .
- Meta-analysis : Pool data from multiple studies (e.g., 15.625–125 μM MIC range) to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
